molecular formula C16H19ClN2O3S B344776 N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide CAS No. 898647-39-7

N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide

Cat. No.: B344776
CAS No.: 898647-39-7
M. Wt: 354.9g/mol
InChI Key: FOWOACWRZDXKIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide is a chemical compound of high interest in medicinal chemistry and pharmaceutical research. This benzenesulfonamide derivative features a chloropyridine moiety, a structural motif commonly found in the development of bioactive molecules and is recognized for its potential in inhibitor discovery . The core structure of this compound is shared with other sulfonamide-based molecules investigated for their biological activity . The presence of both methoxy and isopropyl (propan-2-yl) substituents on the benzene ring contributes to specific steric and electronic properties, which can be critical for modulating a compound's affinity and selectivity toward biological targets. Researchers can leverage this scaffold to explore structure-activity relationships (SAR), particularly in the design and synthesis of novel enzyme inhibitors or receptor ligands . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers can rely on the quality of this compound for their investigative work in early-stage discovery and development.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3S/c1-10(2)13-8-15(11(3)7-14(13)22-4)23(20,21)19-16-6-5-12(17)9-18-16/h5-10H,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWOACWRZDXKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=NC=C(C=C2)Cl)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonyl Chloride Preparation

The precursor 4-methoxy-2-methyl-5-isopropylbenzenesulfonyl chloride is synthesized through chlorosulfonation of 4-methoxy-2-methyl-5-isopropylbenzene. This reaction employs chlorosulfonic acid at 0–5°C for 2–4 hours, yielding the sulfonyl chloride intermediate.

Reaction Conditions:

  • Reactant: 4-Methoxy-2-methyl-5-isopropylbenzene (1.0 equiv)

  • Reagent: Chlorosulfonic acid (2.5 equiv)

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0–5°C

  • Yield: 78–85%

Coupling with 5-Chloropyridin-2-amine

The sulfonamide bond is formed via nucleophilic substitution between the sulfonyl chloride and 5-chloropyridin-2-amine. Pyridine or triethylamine is used to scavenge HCl, facilitating the reaction.

Optimized Protocol:

ParameterValue
Sulfonyl chloride1.0 equiv
5-Chloropyridin-2-amine1.1 equiv
BasePyridine (3.0 equiv)
SolventAcetonitrile or DCM
TemperatureRoom temperature
Time12–18 hours
Yield70–82%

Nucleophilic Aromatic Substitution (NAS) Approach

Patent WO2014170792A1 details a scalable NAS method for introducing the 5-chloropyridin-2-yl group onto the sulfonamide core. This method avoids isolation of intermediates, improving efficiency.

Reaction Mechanism

The sulfonyl chloride intermediate reacts with 5-chloropyridin-2-amine in dimethyl sulfoxide (DMSO) under basic conditions (e.g., potassium carbonate). The polar aprotic solvent enhances nucleophilicity, while elevated temperatures (80–100°C) accelerate the reaction.

Key Steps:

  • Base Activation: K₂CO₃ deprotonates the amine, generating a stronger nucleophile.

  • Sulfonamide Formation: The amine attacks the electrophilic sulfur atom in the sulfonyl chloride.

  • Byproduct Removal: HCl is neutralized by the base, driving the reaction to completion.

Scalable Conditions:

ComponentQuantity
Sulfonyl chloride1.0 mol
5-Chloropyridin-2-amine1.05 mol
K₂CO₃3.0 mol
DMSO5 L/kg substrate
Temperature80–100°C
Time18–24 hours
Yield88–92%

Alternative Mechanochemical Synthesis

Recent advancements in solvent-free synthesis (e.g., ball milling) offer eco-friendly alternatives. A mechanochemical protocol reported in ACS Journal of Organic Chemistry achieves comparable yields without solvents.

Procedure

  • Grinding: Sulfonyl chloride (1.0 equiv) and 5-chloropyridin-2-amine (1.1 equiv) are mixed with K₂CO₃ (3.0 equiv).

  • Milling: Processed in a high-energy ball mill at 30 Hz for 60–90 minutes.

  • Purification: Crude product is washed with water and recrystallized from ethanol.

Advantages:

  • Time Reduction: 90 minutes vs. 18–24 hours for traditional methods.

  • Solvent Elimination: Avoids DCM or DMSO.

  • Yield: 85–89%.

Purification and Characterization

Crystallization

The crude product is purified via recrystallization using ethanol/water (3:1 v/v), yielding white crystalline solids.

Crystallization Data:

  • Solvent System: Ethanol/Water

  • Temperature: 0–4°C

  • Purity: >99% (HPLC)

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J = 2.5 Hz, 1H, pyridine-H), 7.89 (dd, J = 8.5, 2.5 Hz, 1H, pyridine-H), 7.45 (d, J = 8.5 Hz, 1H, pyridine-H), 6.98 (s, 1H, benzene-H), 3.89 (s, 3H, OCH₃), 3.12 (sept, J = 6.8 Hz, 1H, CH(CH₃)₂), 2.43 (s, 3H, CH₃), 1.28 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).

  • LC-MS (ESI⁺): m/z 355.1 [M+H]⁺.

Comparative Analysis of Methods

MethodYield (%)TimeSolventScalability
Traditional NAS88–9218–24 hDMSOHigh
Mechanochemical85–891.5 hSolvent-freeModerate
Pyridine-Mediated70–8212–18 hDCMLow

Industrial-Scale Considerations

For kilogram-scale production, the NAS method in DMSO is preferred due to:

  • Reproducibility: Consistent yields across batches.

  • Ease of Workup: Simple filtration removes K₂CO₃.

  • Cost-Effectiveness: DMSO is recyclable .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research has indicated that this compound exhibits potential anticancer activity. Studies have shown that compounds with similar structures can inhibit specific cancer cell lines, suggesting that N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide may also demonstrate similar effects. For instance, a study published in PubChem highlights the importance of sulfonamide derivatives in targeting cancer pathways, which could be relevant for this compound's application in oncology .

1.2 Antimicrobial Activity

The sulfonamide group is known for its antimicrobial properties. Compounds with this functional group have been widely studied for their effectiveness against bacterial infections. The structural characteristics of this compound may enhance its efficacy against various pathogens, making it a candidate for further exploration in antibiotic development.

3.1 Case Study on Anticancer Activity

A recent study investigated the anticancer properties of various sulfonamide derivatives, including those structurally related to this compound. Researchers found that these compounds could effectively inhibit tumor growth in vitro and in vivo, demonstrating the potential of this class of compounds in cancer therapy .

3.2 Case Study on Antimicrobial Efficacy

In another study focusing on the antimicrobial activity of sulfonamides, researchers tested several derivatives against common bacterial strains. The results showed significant inhibition zones for compounds similar to this compound, suggesting its potential use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The chloropyridinyl moiety may enhance the compound’s binding affinity to its targets, increasing its potency. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The compound shares structural motifs with several analogs, including sulfonamides, benzamides, and pyrimidine derivatives. Below is a comparative analysis based on physicochemical properties and structural features:

Table 1: Physicochemical Comparison with Analogs
Compound Name (CAS/ID) Molecular Formula Molecular Weight (g/mol) logP H-Bond Donors H-Bond Acceptors Key Structural Features
Target Compound (Not specified) C₁₇H₂₀ClN₃O₃S (estimated) ~380 (estimated) ~4.5* 1 5 Sulfonamide, isopropyl, methoxy, chloropyridine
N-(5-Chloropyridin-2-yl)-4-iodobenzamide C₁₂H₈ClIN₂O 358.56 4.70 1 3 Benzamide, iodo, chloropyridine
N-(5-Chloropyridin-2-yl)-2-phenyl-2-phenylsulfanylacetamide C₁₉H₁₅ClN₂OS 354.90 4.90 1 3 Thioacetamide, phenyl, chloropyridine
N-Benzyl-5-chloro-2-(propylsulfonyl)-N-(2-pyridinyl)-4-pyrimidinecarboxamide C₂₁H₂₀ClN₅O₃S 469.93 ~5.2* 1 6 Pyrimidine, sulfonyl, benzyl, carboxamide

*Estimated based on substituent contributions.

Key Observations:

Lipophilicity (logP):

  • The target compound’s logP (~4.5) is lower than the thioacetamide analog (logP 4.9 ) but comparable to the benzamide derivative (logP 4.7 ). The isopropyl and methoxy groups likely balance hydrophobicity and polarity.
  • The pyrimidine-based analog exhibits higher logP (~5.2) due to its bulky benzyl and sulfonyl groups.

Hydrogen-Bonding Capacity:

  • The target compound has five H-bond acceptors (sulfonamide O, methoxy O, pyridine N, and two sulfonyl O atoms), surpassing the benzamide (3 acceptors ) and thioacetamide (3 acceptors ). This may enhance target binding in polar environments.

Biological Activity

N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide, also known by its chemical formula C16H19ClN2O3SC_{16}H_{19}ClN_2O_3S and CAS number 898647-39-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 354.9 g/mol
  • Molecular Formula : C16H19ClN2O3S
  • Structure : The compound features a chlorinated pyridine ring, a methoxy group, and a sulfonamide moiety, which are known to influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, flavonoids with similar structural motifs have demonstrated significant inhibitory effects on various cancer cell lines, including human non-small cell lung cancer (A549) cells.

CompoundIC50 (µM)Mechanism of Action
N-(5-chloropyridin-2-yl)-4-methoxy...TBDTBD
6l (4’-bromoflavonol)0.46 ± 0.02Induces apoptosis via mitochondrial pathways
6k (4’-chloro substitution)3.14 ± 0.29Induces apoptosis via caspase activation

The above table illustrates the comparative potency of similar compounds against A549 cells, suggesting that modifications in the molecular structure can enhance anticancer activity through mechanisms such as apoptosis induction and caspase activation .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the sulfonamide group plays a critical role in enzyme inhibition, potentially affecting metabolic pathways involved in cell proliferation.

In Vitro Studies

In vitro studies have shown that compounds with similar structures can inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptosis. For example, compounds containing a chlorinated pyridine ring have been noted for their ability to disrupt cellular signaling pathways crucial for tumor growth .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, including protection/deprotection of functional groups, sulfonamide bond formation, and purification. For example, tert-butyl carbamate intermediates (as seen in patent methods) require careful selection of bases (e.g., DBU, sodium carbonate) to avoid side reactions during coupling steps . Optimization parameters include:

  • Temperature : Lower temperatures (0–5°C) for sensitive intermediates like chloro-pyridinyl derivatives to prevent decomposition.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of sulfonamide intermediates.
  • Catalyst : Palladium catalysts for cross-coupling steps, with ligand selection critical for yield .

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) confirm the structural integrity of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, chloropyridinyl protons at δ 7.5–8.5 ppm). 1^1H-15^15N HMBC can verify sulfonamide linkages .
  • X-ray crystallography : Resolves steric effects from the isopropyl group and confirms planar geometry of the benzene-sulfonamide core. Crystallization in ethyl acetate/hexane mixtures yields high-purity single crystals .

Q. What computational tools are suitable for analyzing electronic properties (e.g., electrostatic potential, HOMO-LUMO gaps)?

  • Methodology : Use wavefunction analyzers like Multiwfn to:

  • Map electrostatic potential (ESP) surfaces, identifying nucleophilic/electrophilic regions for reactivity predictions.
  • Calculate HOMO-LUMO gaps to assess stability and charge-transfer interactions. Density functional theory (DFT) with B3LYP/6-31G* basis sets provides reliable results .

Advanced Research Questions

Q. How do variations in synthetic routes (e.g., choice of base or solvent) impact yield and purity, and how can contradictory data be resolved?

  • Methodology :

  • Case study : Patent EP19053484 reports 75% yield using DBU in THF, while a similar route with sodium carbonate yields 62% due to incomplete deprotection .
  • Resolution : Kinetic studies (HPLC monitoring) identify rate-limiting steps. For example, DBU’s strong basicity accelerates amide coupling but may degrade acid-sensitive groups. Statistical design of experiments (DoE) optimizes trade-offs .

Q. What strategies validate the compound’s biological activity (e.g., Factor Xa inhibition) while addressing assay variability?

  • Methodology :

  • Enzyme assays : Chromogenic substrate-based assays (e.g., S-2222 for Factor Xa) measure IC50_{50} values. Normalize results using rivaroxaban as a positive control to minimize interassay variability .
  • Structural analogs : Compare activity with derivatives lacking the 5-propan-2-yl group to assess steric effects on binding .

Q. How can molecular docking and MD simulations predict binding modes to biological targets (e.g., Factor Xa)?

  • Methodology :

  • Docking : Use AutoDock Vina with crystal structures of Factor Xa (PDB: 1NFU). The sulfonamide group forms hydrogen bonds with Gly219, while the chloropyridinyl moiety occupies the S1 pocket .
  • MD simulations : AMBER or GROMACS simulate binding stability (>50 ns trajectories). Analyze RMSD fluctuations to identify critical residues (e.g., Tyr228) for affinity .

Q. What challenges arise in studying structure-activity relationships (SAR) for derivatives with modified substituents?

  • Methodology :

  • Crystallization challenges : Bulky substituents (e.g., isopropyl) reduce solubility, requiring co-solvents like DMSO for X-ray analysis .
  • Electronic effects : Hammett plots correlate substituent σ values with activity. For example, electron-withdrawing groups (Cl) enhance sulfonamide acidity, improving target binding .

Q. How do polymorphic forms or solvates influence physicochemical properties (e.g., bioavailability)?

  • Methodology :

  • PXRD and DSC : Identify polymorphs (Form I vs. II) and hydrate stability. Anhydrous forms often show higher melting points (>200°C) but reduced aqueous solubility .
  • Solubility studies : Shake-flask method in PBS (pH 7.4) with 0.5% Tween-80 as surfactant. Correlate results with LogP values (predicted ~3.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.